molecular formula C14H20N2O4 B13219109 tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate

tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13219109
M. Wt: 280.32 g/mol
InChI Key: ODJGRKPKLWUPTC-UHFFFAOYSA-N
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Description

tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a tert-butyl ester group at position 3, an oxan-4-yl (tetrahydropyran-4-yl) substituent at the N1 position, and a formyl group at position 3. This compound serves as a versatile building block in pharmaceutical synthesis due to its reactive aldehyde moiety, which enables further functionalization via condensation, nucleophilic addition, or cyclization reactions . Its structural framework is analogous to intermediates used in drug discovery, particularly for kinase inhibitors or protease-targeting agents, where the pyrazole core and substituent diversity are critical for bioactivity .

The tert-butyl ester enhances steric protection of the carboxylate group, improving stability during synthetic steps, while the tetrahydropyran substituent may influence solubility and conformational preferences .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl 5-formyl-1-(oxan-4-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)12-8-11(9-17)16(15-12)10-4-6-19-7-5-10/h8-10H,4-7H2,1-3H3

InChI Key

ODJGRKPKLWUPTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C(=C1)C=O)C2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the oxan-4-yl group: This step may involve the use of oxirane or other cyclic ethers in the presence of a suitable catalyst.

    Formylation: The formyl group can be introduced using formylating agents such as formic acid or its derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxan-4-yl group can undergo nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for esterification, base catalysts for pyrazole ring formation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug development: Pyrazole derivatives are often explored for their potential as pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-microbial agents.

Medicine

    Therapeutic agents: Potential use in the development of new drugs targeting specific biological pathways.

Industry

    Material science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxan-4-yl group and the pyrazole ring are likely involved in binding interactions with these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between tert-butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Formyl (5), oxan-4-yl (N1), tert-butyl ester (3) C₁₃H₁₉N₃O₅ 281.3 (calc.) Reactive aldehyde for derivatization; drug intermediate
Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate Formyl (4), oxan-4-yl (N1), ethyl ester (3) C₁₁H₁₅N₃O₅ 253.3 (calc.) Shorter ester chain reduces steric hindrance; lower stability
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate Nitro (5), oxan-4-yl (N1), tert-butyl ester (3) C₁₃H₁₉N₃O₅ 297.31 Electron-withdrawing nitro group; precursor for reduction to amines
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Benzo-triazole (5), bicyclic pyrrolo-pyrrole C₂₁H₂₆N₆O₃ 410.5 (MS data) Pharmacologically active; used in drug candidates (e.g., kinase inhibitors)
5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde 1-Methylcyclopropyl (5), oxazole core C₈H₁₀N₂O₂ 166.18 Oxazole heterocycle; aldehyde for conjugation; agrochemical applications

Key Observations:

Ester Group Influence :

  • The tert-butyl ester in the target compound enhances stability compared to the ethyl ester variant, which may hydrolyze more readily under acidic/basic conditions .
  • The nitro-substituted analog (MW 297.31) has a higher molecular weight due to the nitro group’s oxygen content, whereas the formyl variant (MW ~281.3) is lighter and more reactive toward nucleophiles .

Substituent Reactivity :

  • The formyl group enables Schiff base formation or condensation reactions, making it valuable for synthesizing imines or hydrazones in medicinal chemistry .
  • The nitro group in the 5-nitro analog is typically reduced to an amine for further coupling, a common step in constructing bioactive molecules .

Synthetic Utility :

  • The target compound’s tetrahydropyran substituent may improve solubility in polar solvents compared to simpler alkyl groups, aiding in pharmacokinetic optimization .
  • Compound 26’s bicyclic pyrrolo-pyrrole scaffold demonstrates the versatility of pyrazole derivatives in constructing complex, polycyclic drug candidates .

Biological Activity

tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention for its potential biological activities, which are essential for various therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O4, with a molecular weight of 280.32 g/mol. The compound features a tert-butyl ester group, a formyl group, and an oxan-4-yl substituent, contributing to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
CAS Number273222-01-8
Functional GroupsEster, Aldehyde

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through a [3+2] cycloaddition reaction involving an α,β-unsaturated carbonyl compound and hydrazine.
  • Introduction of the Formyl Group : The formyl group is introduced via a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
  • Esterification : The tert-butyl ester group is formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that modifications in the pyrazole structure can enhance antibacterial potency .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Compounds like celecoxib, which share structural similarities with this compound, have been widely used in treating inflammatory conditions. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis .

Anticancer Activity

Research has indicated that pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural modifications in compounds like this compound may influence their efficacy against specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is significantly influenced by their chemical structure. Variations in substituents can lead to differences in reactivity and biological efficacy. For example:

Compound NameStructural FeaturesBiological Activity
This compound Formyl group, oxan substituentAntimicrobial, anti-inflammatory
tert-butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate Chlorosulfonyl groupEnhanced reactivity
tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate Methyl group instead of oxanVariation in activity

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives demonstrated that tert-butyl 5-formyl derivatives exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The study emphasized the role of the formyl group in enhancing interaction with bacterial cell walls.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that pyrazole derivatives can inhibit COX enzymes effectively, leading to decreased inflammation markers in treated cells. This mechanism was particularly evident in models simulating arthritis.

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